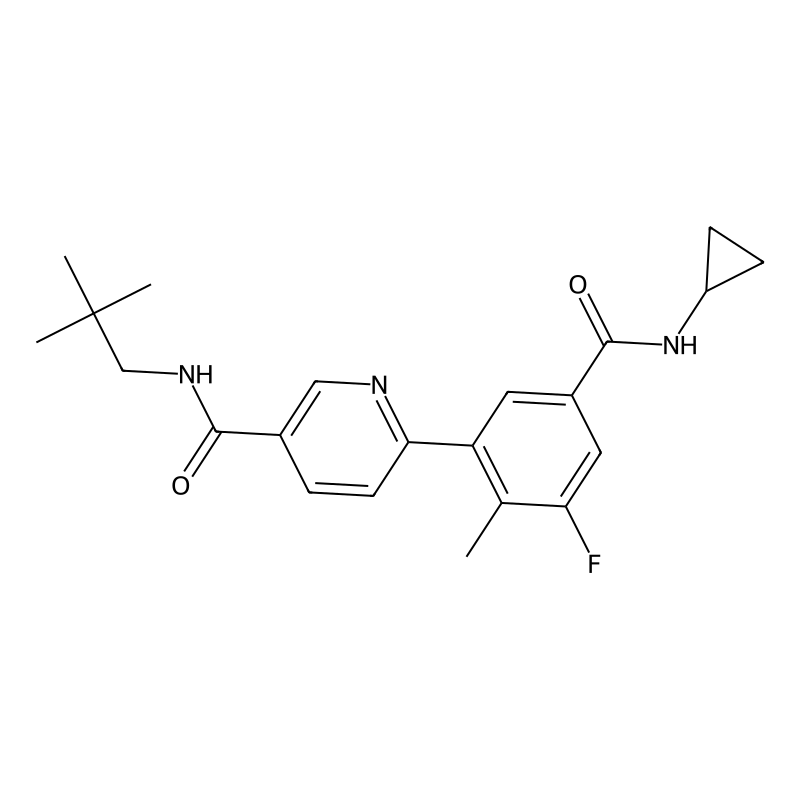

Losmapimod

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Losmapimod (GW856553X) is an orally bioavailable, ATP-competitive inhibitor of p38α and p38β mitogen-activated protein kinases (MAPKs) with a pKi of 8.1 and 7.6, respectively . Originally developed for cardiovascular and inflammatory indications, it has become a critical procurement choice for neuromuscular disease research due to its validated ability to downregulate aberrant DUX4 expression in Facioscapulohumeral muscular dystrophy (FSHD) models [1]. Unlike early-generation tool compounds, Losmapimod offers a clinically characterized pharmacokinetic profile, making it a highly validated benchmark material for transitioning in vitro target validation assays into in vivo efficacy and safety models [2].

Generic substitution with older p38 inhibitors like SB203580 or BIRB-796 frequently compromises assay reproducibility and pathway specificity. SB203580, while a common laboratory standard, exhibits significant off-target inhibition of PKB/Akt phosphorylation at low micromolar concentrations (IC50 3-5 μM) and induces distinct mitophagy pathways, confounding the interpretation of cell survival assays . Conversely, BIRB-796 is a Type II allosteric inhibitor that binds the DFG-out conformation, altering kinase kinetics differently than Losmapimod’s Type I competitive binding . For procurement focused on precise DUX4 repression or translational oncology, Losmapimod provides strict p38α/β selectivity without the off-target kinase cross-talk that necessitates complex control experiments when using legacy analogs[1].

Kinase Selectivity and Avoidance of Off-Target PKB Inhibition

Losmapimod demonstrates high affinity for p38α (pKi 8.1) and p38β (pKi 7.6) while maintaining strict selectivity against other kinase families. In contrast, the widely used comparator SB203580 blocks PKB phosphorylation with an IC50 of 3-5 μM and exhibits reduced selectivity windows against SAPK3/4 . This quantitative advantage ensures that Losmapimod-treated cellular models reflect true p38-dependent phenotypes without the Akt/PKB pathway interference common to first-generation tools.

| Evidence Dimension | Off-target PKB phosphorylation inhibition |

| Target Compound Data | Losmapimod: Selective for p38α/β (pKi 8.1/7.6) with no reported PKB interference at standard working concentrations. |

| Comparator Or Baseline | SB203580: Inhibits PKB phosphorylation (IC50 3-5 μM). |

| Quantified Difference | Losmapimod eliminates the low-micromolar off-target PKB inhibition inherent to SB203580. |

| Conditions | Cell-free and cell-based kinase selectivity panels. |

Buyers procuring inhibitors for precise signal transduction mapping must choose Losmapimod to prevent false positives caused by unintended Akt/PKB pathway suppression.

Quantitative DUX4 Repression in FSHD Patient-Derived Myotubes

In primary myotubes derived from FSHD1 and FSHD2 patients, Losmapimod selectively reduces aberrant DUX4-driven gene expression and prevents myofiber death[1]. RNA-seq and immunocytochemistry confirm that Losmapimod achieves this without negatively impacting the myogenic differentiation index, whereas non-specific pathway inhibition can disrupt normal muscle formation [2]. This establishes Losmapimod as a mandatory positive control for FSHD therapeutic screening [3].

| Evidence Dimension | DUX4-driven gene expression and cell survival |

| Target Compound Data | Losmapimod: ~90% of differentially expressed genes are DUX4 targets; prevents cell death across all tested FSHD genotypes. |

| Comparator Or Baseline | Vehicle/Baseline: Unchecked DUX4 activation leading to complete myofiber death. |

| Quantified Difference | Losmapimod rescues myotube viability and represses DUX4 without altering the myogenic differentiation index. |

| Conditions | In vitro FSHD1 and FSHD2 patient-derived myotube cultures. |

Procurement for neuromuscular disease research requires a validated, non-toxic DUX4 repressor, making Losmapimod the clinically advanced choice for this specific assay architecture.

Synergistic Reversal of Tyrosine Kinase Inhibitor Resistance

In Gefitinib-resistant non-small cell lung cancer (NSCLC) models (HCC827GR and H1975), Losmapimod synergistically inhibits cell proliferation by preventing YAP-MKK3/6-p38-mediated tetraploidization[1]. Co-treatment of Gefitinib and Losmapimod yielded a synergistic Combination Index (CI) of 0.14 to 0.22, significantly outperforming additive baselines[1]. While older inhibitors like SB203580 can also block tetraploidy, Losmapimod provides a clinical-stage safety profile for translating these combination strategies into in vivo xenograft models[1].

| Evidence Dimension | Synergistic inhibition of resistant cell proliferation (Combination Index) |

| Target Compound Data | Losmapimod + Gefitinib: CI = 0.14 (HCC827GR) and 0.22 (H1975). |

| Comparator Or Baseline | Additive effect baseline (CI = 1.0); SB203580 (lacks advanced clinical translation profile). |

| Quantified Difference | Losmapimod provides measurable synergy (CI < 0.3) in overcoming Gefitinib resistance via p38α blockade. |

| Conditions | Gefitinib-resistant NSCLC cell lines treated for 72h; analyzed via MTT assay and ModFit LT V4.0. |

For industrial oncology screening, Losmapimod provides a translatable, highly synergistic combination partner for reversing TKI resistance, minimizing the toxicity risks of older tool compounds.

In Vivo Formulation Compatibility and Oral Dosing Suitability

Losmapimod was engineered for oral bioavailability and sustained in vivo target engagement, successfully completing multiple clinical trials [1]. In preclinical models, such as spontaneously hypertensive stroke-prone rats, chronic oral administration (~12 mg/kg) is easily achieved . Furthermore, it can be formulated as a homogeneous suspension in CMC-Na (≥5 mg/mL) for standard oral gavage workflows, avoiding the complex solvent mixtures required for early-stage tool compounds .

| Evidence Dimension | Formulation processability and in vivo administration |

| Target Compound Data | Losmapimod: Orally active, easily suspended in CMC-Na at ≥5 mg/mL for in vivo dosing. |

| Comparator Or Baseline | Legacy tool compounds: Often require complex solvent mixtures (e.g., high DMSO/PEG) or intraperitoneal injection due to poor oral PK. |

| Quantified Difference | Losmapimod enables simple oral dosing formulations (CMC-Na) while maintaining systemic efficacy. |

| Conditions | In vivo oral administration in rat models (e.g., SHR-SP). |

Procurement teams supporting in vivo pharmacology should select Losmapimod to reduce formulation complexity and ensure reliable oral dosing without the solvent toxicity associated with older inhibitors.

FSHD Disease Modeling and DUX4 Repression Screening

Due to its validated ability to selectively reduce DUX4 expression without impairing myogenesis, Losmapimod is the standard positive control for high-throughput screening and phenotypic assays utilizing FSHD patient-derived myotubes [1].

Translational Oncology and TKI Resistance Reversal

Losmapimod is a validated p38α/β inhibitor for in vivo xenograft models investigating the reversal of Gefitinib resistance in NSCLC, offering a highly synergistic combination profile (CI < 0.3) [2].

Precision Kinase Pathway Deconvolution

In complex cellular assays where Akt/PKB cross-talk must be avoided, Losmapimod replaces first-generation inhibitors like SB203580, ensuring that observed changes in apoptosis or autophagy are strictly p38α/β-dependent .

In Vivo Cardiovascular and Inflammatory Pharmacology

Supported by its straightforward CMC-Na formulation compatibility, Losmapimod is utilized for chronic dosing studies in rodent models of hypertension, endothelial dysfunction, and acute myeloid leukemia inflammation .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Serine/threonine kinases

CMGC group

P38 [HSA:1432 5600 5603 6300] [KO:K04441]

Pictograms

Health Hazard

Other CAS

Wikipedia

Use Classification

Dates

2: Yang S, Lukey P, Beerahee M, Hoke F. Population pharmacokinetics of losmapimod in healthy subjects and patients with rheumatoid arthritis and chronic obstructive pulmonary diseases. Clin Pharmacokinet. 2013 Mar;52(3):187-98. doi: 10.1007/s40262-012-0025-6. PubMed PMID: 23254770.

3: Dewenter M, Vettel C, El-Armouche A. [Losmapimod: a novel drug against cardiovascular diseases?]. Dtsch Med Wochenschr. 2013 Jan;138(1-2):39-42. doi: 10.1055/s-0032-1327368. Epub 2012 Dec 18. Review. German. PubMed PMID: 23250695.

4: Ostenfeld T, Krishen A, Lai RY, Bullman J, Baines AJ, Green J, Anand P, Kelly M. Analgesic efficacy and safety of the novel p38 MAP kinase inhibitor, losmapimod, in patients with neuropathic pain following peripheral nerve injury: a double-blind, placebo-controlled study. Eur J Pain. 2013 Jul;17(6):844-57. doi: 10.1002/j.1532-2149.2012.00256.x. Epub 2012 Dec 14. PubMed PMID: 23239139.

5: Barbour AM, Sarov-Blat L, Cai G, Fossler MJ, Sprecher DL, Graggaber J, McGeoch AT, Maison J, Cheriyan J. Safety, tolerability, pharmacokinetics and pharmacodynamics of losmapimod following a single intravenous or oral dose in healthy volunteers. Br J Clin Pharmacol. 2013 Jul;76(1):99-106. doi: 10.1111/bcp.12063. PubMed PMID: 23215699; PubMed Central PMCID: PMC3703232.

6: Melloni C, Sprecher DL, Sarov-Blat L, Patel MR, Heitner JF, Hamm CW, Aylward P, Tanguay JF, DeWinter RJ, Marber MS, Lerman A, Hasselblad V, Granger CB, Newby LK. The study of LoSmapimod treatment on inflammation and InfarCtSizE (SOLSTICE): design and rationale. Am Heart J. 2012 Nov;164(5):646-653.e3. doi: 10.1016/j.ahj.2012.07.030. Epub 2012 Oct 16. PubMed PMID: 23137494.

7: Elkhawad M, Rudd JH, Sarov-Blat L, Cai G, Wells R, Davies LC, Collier DJ, Marber MS, Choudhury RP, Fayad ZA, Tawakol A, Gleeson FV, Lepore JJ, Davis B, Willette RN, Wilkinson IB, Sprecher DL, Cheriyan J. Effects of p38 mitogen-activated protein kinase inhibition on vascular and systemic inflammation in patients with atherosclerosis. JACC Cardiovasc Imaging. 2012 Sep;5(9):911-22. doi: 10.1016/j.jcmg.2012.02.016. PubMed PMID: 22974804.

8: Lomas DA, Lipson DA, Miller BE, Willits L, Keene O, Barnacle H, Barnes NC, Tal-Singer R; Losmapimod Study Investigators. An oral inhibitor of p38 MAP kinase reduces plasma fibrinogen in patients with chronic obstructive pulmonary disease. J Clin Pharmacol. 2012 Mar;52(3):416-24. doi: 10.1177/0091270010397050. Epub 2011 Nov 16. PubMed PMID: 22090363.

9: Cheriyan J, Webb AJ, Sarov-Blat L, Elkhawad M, Wallace SM, Mäki-Petäjä KM, Collier DJ, Morgan J, Fang Z, Willette RN, Lepore JJ, Cockcroft JR, Sprecher DL, Wilkinson IB. Inhibition of p38 mitogen-activated protein kinase improves nitric oxide-mediated vasodilatation and reduces inflammation in hypercholesterolemia. Circulation. 2011 Feb 8;123(5):515-23. doi: 10.1161/CIRCULATIONAHA.110.971986. Epub 2011 Jan 24. PubMed PMID: 21262998.

10: Welchman R. Advances and Progress in Drug Design - SMi's ninth annual meeting. IDrugs. 2010 Apr;13(4):239-42. PubMed PMID: 20373252.

11: Willette RN, Eybye ME, Olzinski AR, Behm DJ, Aiyar N, Maniscalco K, Bentley RG, Coatney RW, Zhao S, Westfall TD, Doe CP. Differential effects of p38 mitogen-activated protein kinase and cyclooxygenase 2 inhibitors in a model of cardiovascular disease. J Pharmacol Exp Ther. 2009 Sep;330(3):964-70. doi: 10.1124/jpet.109.154443. Epub 2009 Jun 25. PubMed PMID: 19556450.